tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate (CAS 2227197-32-0) is a single-enantiomer, orthogonally protected piperidine derivative with molecular formula C₁₈H₂₅BrN₂O₃ and a molecular weight of 397.31 g·mol⁻¹. The compound incorporates three functional domains within one scaffold: a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the piperidine 3-position, a 4-bromobenzoyl amide at the piperidine 1-position, and a defined (R)-stereogenic centre.

Molecular Formula C18H25BrN2O3
Molecular Weight 397.3 g/mol
Cat. No. B15220464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate
Molecular FormulaC18H25BrN2O3
Molecular Weight397.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCCN(C1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)20-11-13-5-4-10-21(12-13)16(22)14-6-8-15(19)9-7-14/h6-9,13H,4-5,10-12H2,1-3H3,(H,20,23)/t13-/m1/s1
InChIKeyYYALFPRGBQBIGH-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate – Chiral Piperidine Building Block for Asymmetric Synthesis


tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate (CAS 2227197-32-0) is a single-enantiomer, orthogonally protected piperidine derivative with molecular formula C₁₈H₂₅BrN₂O₃ and a molecular weight of 397.31 g·mol⁻¹ . The compound incorporates three functional domains within one scaffold: a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the piperidine 3-position, a 4-bromobenzoyl amide at the piperidine 1-position, and a defined (R)-stereogenic centre. This architecture makes it a strategic intermediate for constructing chiral piperidine-containing drug candidates, particularly those requiring late-stage Boc deprotection to reveal a free aminomethyl handle for further elaboration. The 4-bromobenzoyl moiety additionally provides a heavy-atom probe for X-ray crystallography and a versatile cross-coupling handle (Suzuki, Buchwald–Hartwig) for parallel library synthesis .

Why Generic or Racemic Substitutes for tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate Fail in Medicinal Chemistry Campaigns


Substituting this compound with a racemate, the (S)-enantiomer, a 4-piperidinyl (rather than 3-piperidinyl) regioisomer, or a 3-bromobenzoyl analog introduces uncontrolled variables that can derail structure–activity relationship (SAR) interpretation and synthetic reproducibility. The (R)-configuration at the piperidine 3-position places the Boc-aminomethyl substituent in a specific spatial orientation; inversion to (S) or use of a racemic mixture would produce diastereomeric intermediates upon further elaboration, confounding biological assay results and complicating chiral HPLC purification . The 3-aminomethyl substitution pattern versus the more common 4-amino substitution (e.g., CAS 1286274-89-2) alters the exit vector of the amine handle, which is critical for fragment growth and target engagement geometry . The para-bromine on the benzoyl ring provides distinct electronic and steric properties compared to the meta-bromo isomer, influencing both reactivity in cross-coupling and binding interactions with hydrophobic protein pockets . The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence: tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate vs. Closest Structural Analogs


Molecular Identity Differentiation: Target Compound vs. 4-Piperidinyl Regioisomer

The target compound (CAS 2227197-32-0) bears the Boc-aminomethyl group at the piperidine 3-position, whereas the closest commercial 4-piperidinyl analog (CAS 1286274-89-2) carries the Boc-amino group directly at the 4-position without a methylene spacer. The molecular formula differs by one carbon and two hydrogen atoms (C₁₈H₂₅BrN₂O₃ vs. C₁₇H₂₃BrN₂O₃), and the molecular weight differs by +14.03 g·mol⁻¹ (397.31 vs. 383.28) . This methylene spacer extends the amine handle approximately 1.5 Å further from the piperidine core, altering the exit vector geometry and potentially enabling access to distinct binding sub-pockets in target proteins .

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

Stereochemical Configuration: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The target compound is specifically offered as the single (R)-enantiomer with a vendor-specified purity of 98% . In contrast, the racemic mixture or the (S)-enantiomer would exhibit identical molecular formula and weight but different optical rotation and, critically, different biological recognition when incorporated into chiral drug candidates. Piperidine derivatives with a stereogenic centre at the 3-position are known from patent literature to display enantiomer-dependent pharmacological activity; for example, US 2010/0279998 discloses that the (R)- and (S)-enantiomers of piperidin-3-yl carbamate FAAH inhibitors exhibit significantly different inhibitory potencies, with the active enantiomer often being >10-fold more potent than its antipode [1]. The target compound's (R)-configuration defines the spatial presentation of the Boc-aminomethyl group, which cannot be replicated by the (S)-enantiomer or a racemate without altering subsequent synthetic steps and biological outcomes [2].

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

Halogen Regioisomer Differentiation: 4-Bromobenzoyl vs. 3-Bromobenzoyl

The target compound bears a para-bromobenzoyl group, whereas the closest commercial meta-bromo analog is tert-butyl (1-(3-bromobenzoyl)piperidin-4-yl)carbamate (CAS 1286265-77-7) . The para-bromine substituent confers distinct electronic properties: Hammett σₚ for Br is +0.23 (electron-withdrawing by induction, weakly donating by resonance), while σₘ is +0.39 (purely inductive withdrawal). This difference of Δσ ≈ 0.16 translates to measurably different reactivity in palladium-catalyzed cross-couplings, where para-substituted aryl bromides typically undergo oxidative addition at rates distinct from their meta-substituted counterparts. Additionally, the para-bromine extends the molecular length along the benzoyl axis, which can influence shape complementarity in protein binding sites [1].

Halogen Bonding Cross-Coupling Reactivity Physicochemical Profiling

Commercial Purity Benchmarking: Target Compound vs. Generic Piperidine Building Blocks

The target compound is supplied at a certified purity of 98% (HPLC) by the vendor . This purity level is consistent with the requirements for multi-step synthesis where cumulative impurity carry-through can compromise final API purity. In contrast, generic, unspecialized piperidine building blocks from catalog suppliers are frequently offered at 95% purity . The 3% absolute purity difference (98% vs. 95%) corresponds to a 2.5-fold reduction in total impurities (2% vs. 5% w/w), which becomes significant when the building block is introduced at an early stage of a 10+ step synthesis, as impurities can undergo chemical transformations leading to difficult-to-remove byproducts .

Quality Control Procurement Specification Synthetic Reproducibility

Optimal Research and Procurement Scenarios for tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate


Chiral Fragment Elaboration in Structure-Based Drug Design (SBDD)

Medicinal chemistry teams engaged in fragment-based or structure-based drug design can deploy this compound as a chiral, orthogonally protected scaffold for growing fragments into lead-like molecules. The (R)-configuration at the piperidine 3-position provides a defined spatial orientation, while the Boc protecting group on the aminomethyl side chain enables selective deprotection under acidic conditions (TFA/DCM) without affecting the 4-bromobenzoyl amide. This orthogonal protection strategy is essential for sequential functionalization, as documented in synthetic methodology patents for piperidine-3-yl carbamate derivatives [1]. The para-bromine simultaneously serves as a heavy atom for X-ray crystallographic phasing (enabling rapid soak-and-phased structural determination of protein–ligand complexes) and as a cross-coupling handle for parallel library synthesis via Suzuki–Miyaura reactions .

Synthesis of Enantiopure FAAH or BET Bromodomain Inhibitor Candidates

The compound's structural features—a 3-substituted piperidine carbamate core, (R)-stereochemistry, and a para-bromobenzoyl amide—are consistent with pharmacophoric elements found in patent literature for fatty acid amide hydrolase (FAAH) inhibitors and bromodomain-containing protein (BRD4) inhibitors [1]. In FAAH inhibitor programs, the (R)-configuration of 3-substituted piperidine carbamates has been shown to be critical for enzymatic activity; the target compound can serve as a late-stage intermediate that, upon Boc deprotection and further functionalization, yields enantiopure candidate molecules. The 4-bromobenzoyl group provides a vector for optimizing hydrophobic pocket occupancy, which is a key determinant of potency in both FAAH and BET bromodomain targets .

Quality-Controlled Intermediate for Multi-Step GMP-Oriented Syntheses

For process chemistry groups developing scalable routes to chiral piperidine-containing APIs, this compound's 98% certified purity reduces the burden of intermediate purification and minimizes impurity carry-through [1]. The defined (R)-stereochemistry eliminates the need for chiral chromatographic separation at later stages, which is often cost-prohibitive at scale. The compound is supplied with full quality assurance documentation (Certificate of Analysis, Safety Data Sheet) and is stored under controlled conditions (cool, dry environment) to maintain stability over the procurement-to-use interval . These characteristics make it suitable for use in pre-clinical candidate scale-up where batch-to-batch consistency and impurity profiles must be rigorously controlled.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

The para-bromobenzoyl substituent is ideally positioned for diversification via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling reactions without steric hindrance from the piperidine ring [1]. This enables the parallel synthesis of focused libraries where the 4-position of the benzoyl ring is systematically varied while the (R)-configured piperidine-aminomethyl core and Boc protecting group remain constant. The 4-bromo substituent's para-orientation ensures that steric effects do not attenuate cross-coupling yields, in contrast to ortho-substituted analogs where steric congestion at the palladium centre can reduce catalytic turnover. The resulting library compounds retain the defined stereochemistry and orthogonal protection, enabling direct SAR assessment at the benzoyl position .

Quote Request

Request a Quote for tert-Butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.